molecular formula C17H16O3 B14331218 2-Propen-1-one, 3-(4-ethoxyphenyl)-1-(4-hydroxyphenyl)- CAS No. 97355-91-4

2-Propen-1-one, 3-(4-ethoxyphenyl)-1-(4-hydroxyphenyl)-

Cat. No.: B14331218
CAS No.: 97355-91-4
M. Wt: 268.31 g/mol
InChI Key: BDZFTVOWGRMIDN-UHFFFAOYSA-N
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Description

2-Propen-1-one, 3-(4-ethoxyphenyl)-1-(4-hydroxyphenyl)- is an organic compound with a complex structure that includes both ethoxy and hydroxy functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 3-(4-ethoxyphenyl)-1-(4-hydroxyphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethoxybenzaldehyde and 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 3-(4-ethoxyphenyl)-1-(4-hydroxyphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohol.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions with alkyl halides to form ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers.

Scientific Research Applications

2-Propen-1-one, 3-(4-ethoxyphenyl)-1-(4-hydroxyphenyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the production of polymers and resins due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 3-(4-ethoxyphenyl)-1-(4-hydroxyphenyl)- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its ability to interact with DNA and proteins makes it a potential candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-: Known for its antioxidant properties.

    Methanone, (4-methoxyphenyl)phenyl-: Used in the synthesis of various organic compounds.

    3-(4-Methoxyphenyl)propionic acid: Utilized in the production of pharmaceuticals and polymers.

Uniqueness

2-Propen-1-one, 3-(4-ethoxyphenyl)-1-(4-hydroxyphenyl)- is unique due to the presence of both ethoxy and hydroxy functional groups, which provide it with distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research.

Properties

CAS No.

97355-91-4

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H16O3/c1-2-20-16-10-3-13(4-11-16)5-12-17(19)14-6-8-15(18)9-7-14/h3-12,18H,2H2,1H3

InChI Key

BDZFTVOWGRMIDN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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